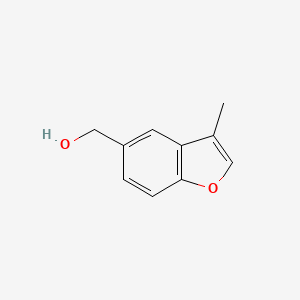

(3-Methyl-1-benzofuran-5-yl)methanol

Description

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3-methyl-1-benzofuran-5-yl)methanol |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |

InChI Key |

ZOBZRASTYRBQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzofuran-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide. The intermediate product, 3-methylbenzofuran, is then subjected to a reduction reaction to introduce the methanol group at the fifth position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction step. The process is typically carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group at position 5 undergoes oxidation to form aldehydes or carboxylic acids. For example:

-

Oxidation to Aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane converts the methanol group to an aldehyde, yielding 3-methyl-1-benzofuran-5-carbaldehyde .

-

Further Oxidation to Carboxylic Acid : Strong oxidizing agents like KMnO₄ in acidic conditions transform the aldehyde into 3-methyl-1-benzofuran-5-carboxylic acid .

Key Data :

Esterification and Etherification

The methanol group participates in nucleophilic substitution reactions:

-

Ester Formation : Reaction with acetyl chloride in pyridine produces 3-methyl-1-benzofuran-5-yl acetate .

-

Ether Synthesis : Alkylation with methyl iodide and NaH in THF yields 5-(methoxymethyl)-3-methylbenzofuran .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the methanol oxygen acting as a nucleophile. Steric hindrance from the methyl group at position 3 slightly reduces reaction rates compared to unsubstituted analogs .

Halogenation

Electrophilic halogenation occurs at the benzofuran ring’s reactive positions:

-

Bromination : Using Br₂ in acetic acid selectively substitutes hydrogen at position 4 or 6, forming 5-(bromomethyl)-3-methylbenzofuran derivatives .

Example :

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| This compound | Br₂/AcOH, 50°C | 4-Bromo-5-(hydroxymethyl)-3-methylbenzofuran | 65% |

Photochemical Reactions

Under UV light, the compound undergoes sulfonation when reacted with singlet oxygen (¹O₂) and a sensitizer (e.g., Rose Bengal):

-

Formation of Sulfonate : Irradiation in benzene with SO₃ generates 5-(sulfonato-methyl)-3-methylbenzofuran .

Key Observations :

-

Reaction time: 12–24 hours.

-

The methanol group’s position directs sulfonation to adjacent ring positions .

Cross-Coupling Reactions

The benzofuran core participates in Pd-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. For example, coupling with phenylboronic acid yields 5-(hydroxymethyl)-3-methyl-2-phenylbenzofuran .

Conditions :

Biological Activity Modulation

Derivatization of the methanol group enhances bioactivity:

-

Antimicrobial Derivatives : Conversion to thioethers (e.g., using Lawesson’s reagent) improves activity against Staphylococcus aureus (MIC: 1.56 µg/mL) .

-

Anticancer Probes : Esterification with succinic anhydride generates pro-apoptotic agents that induce ROS-mediated cell death in breast cancer lines (IC₅₀: 8.2 µM) .

Comparative Reactivity with Structural Analogs

The methanol group’s position significantly influences reactivity:

Scientific Research Applications

(3-Methyl-1-benzofuran-5-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzofuran derivatives.

Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzofuran-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes that process benzofuran derivatives. The methanol group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Polarity: The hydroxymethyl group in this compound increases its hydrophilicity, contrasting with the lipophilic methylsulfanyl and aryl substituents in the compound from .

- Reactivity : The alcohol group may participate in hydrogen bonding or oxidation reactions, whereas the thioether in could undergo alkylation or oxidation to sulfoxide. The ketone in is prone to nucleophilic addition.

- Crystallography : Structural data for analogs like and are often resolved using SHELX suites , with anisotropic displacement parameters visualized via ORTEP .

Research Findings and Methodological Considerations

- Structural Analysis : Crystallographic studies of benzofuran derivatives rely heavily on software like SHELXL for refinement and WinGX/ORTEP for visualization . For example, the compound in was refined using SHELXL-97, with displacement parameters illustrated via ORTEP-3 .

- Synthetic Challenges : Introducing a hydroxymethyl group at position 5 may require protective strategies to prevent oxidation, whereas methylsulfanyl groups (as in ) are stabilized by sulfur’s lower electronegativity.

Biological Activity

(3-Methyl-1-benzofuran-5-yl)methanol is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound can be synthesized from commercially available starting materials such as 3-methylphenol and furfural. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The compound serves as a building block for more complex organic molecules and has applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The specific mechanisms can vary depending on the derivatives formed from this compound. For instance, it may modulate enzyme activity or act as a ligand in catalytic reactions .

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For example, derivatives synthesized from this compound have been tested against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). These studies revealed that certain derivatives induce apoptosis in K562 cells and inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Antioxidant Properties

Benzofuran compounds have also been evaluated for their antioxidant activities. Research indicates that certain benzofuran-stilbene hybrids demonstrate strong antioxidative properties, which could be beneficial in preventing oxidative stress-related diseases . The structure of this compound may play a role in its effectiveness as an antioxidant.

Neuropharmacological Effects

A study examining the effects of related benzofurans on serotonin levels found that these compounds can significantly increase extracellular serotonin in the brain, suggesting potential applications in treating mood disorders . This effect is akin to that observed with known psychoactive substances like MDMA.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Q & A

Q. What are the established synthetic routes for (3-methyl-1-benzofuran-5-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted phenols. For example, a reported method uses potassium carbonate in water to hydrolyze an ester precursor, followed by acetylation and oxidation with selenium dioxide. Reduction with NaBH₄ yields the final alcohol. Key parameters include solvent choice (e.g., acetic anhydride for acetylation), temperature (e.g., 160°C for cyclization), and purification via flash chromatography (ethyl acetate/petroleum ether). Yield optimization requires strict control of stoichiometry and reaction time, as deviations lead to byproducts like over-oxidized aldehydes .

Q. How is the structural identity of this compound verified experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., benzofuran ring protons at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves bond lengths, angles, and planarity of the benzofuran ring. For example, deviations ≤0.006 Å from planarity confirm ring rigidity .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 255.1016) .

Q. What chromatographic methods are suitable for assessing purity, and how are solvent systems optimized?

Reverse-phase HPLC (C18 column) with methanol/water gradients is standard. For TLC, ethyl acetate/petroleum ether (1:5) provides resolution (). Solvent optimization uses experimental designs varying pH and methanol content to model retention behavior, ensuring baseline separation of impurities .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

Challenges include exothermic reactions (e.g., NaBH₄ reduction) and purification bottlenecks. Strategies:

- Flow chemistry : Mitigates thermal runaway in oxidation steps .

- Alternative reductants : Replace NaBH₄ with catalytic hydrogenation to simplify workup .

- Crystallization optimization : Use seeding or anti-solvent addition to improve crystal purity (>99% by HPLC) .

Q. What biological screening approaches are used to evaluate its antimicrobial and anticancer potential?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Docking studies (AutoDock Vina) predict interactions with targets like topoisomerase II .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved for derivatives?

Discrepancies between solution (NMR) and solid-state (X-ray) data arise from conformational flexibility. Solutions:

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal broadening .

Q. What strategies address low solubility in pharmacokinetic studies?

- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing without altering bioactivity .

Q. How do substituent modifications influence bioactivity and metabolic stability?

Structure-activity relationship (SAR) studies reveal:

- Methyl group (C3) : Enhances metabolic stability by steric shielding against cytochrome P450 oxidation .

- Hydroxyl group (C5) : Critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

Methodological Tables

Table 1. Key Synthetic Intermediates and Their Roles

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 2-(2-Acetylphenoxy)ethyl ester | Precursor for benzofuran cyclization | |

| Selenium dioxide | Oxidizes methyl to aldehyde | |

| NaBH₄ | Reduces aldehyde to alcohol |

Table 2. Biological Activity of Structural Analogues

| Compound | Activity (IC/MIC) | Target | Reference |

|---|---|---|---|

| 5-Nitrobenzofuran derivatives | 12 µM (HeLa) | Topoisomerase II | |

| 3-Bromo-benzofuranmethanol | 8 µg/mL (S. aureus) | Cell membrane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.